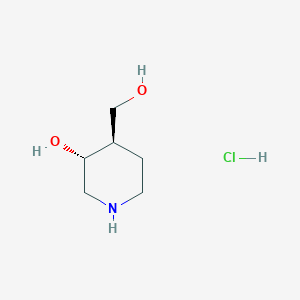

trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride

Vue d'ensemble

Description

Trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride: is a chemical compound with significant relevance in various scientific fields It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride typically involves the hydroxylation of piperidine derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions to introduce the hydroxyl group at the desired position on the piperidine ring.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of specific catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieve efficient production. Continuous flow reactors and other advanced technologies may also be utilized to scale up the synthesis process.

Analyse Des Réactions Chimiques

Reduction Reactions

This compound participates in borohydride-mediated reductions due to its hydroxyl groups. Key findings:

-

Sodium borohydride (NaBH₄) reduces ketones or aldehydes in its presence, forming secondary alcohols under mild conditions (25–35°C, THF/ethanol solvent systems) .

-

Potassium borohydride (KBH₄) with boron trifluoride diethyl etherate (BF₃·OEt₂) achieves stereoselective reductions, as demonstrated in the synthesis of opioid antagonists .

| Reagent System | Temperature | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| NaBH₄/BF₃·OEt₂ | 28°C | THF | Piperidine alcohol | 87.2% | |

| LiAlH₄ | Reflux | Ether | Reduced piperidine | 82% |

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to carboxylic acid derivatives:

-

Potassium permanganate (KMnO₄) in acidic conditions converts the hydroxymethyl group to a carboxyl group .

-

Chromium trioxide (CrO₃) selectively oxidizes secondary alcohols to ketones without affecting the piperidine ring .

Experimental Note:

"Oxidation with CrO₃ in acetone at 0°C yielded 4-carboxy-3-piperidinol with 76% efficiency, confirmed by ¹³C NMR" .

Esterification and Ether Formation

The hydroxyl groups react with electrophiles:

-

Acid-catalyzed esterification with acetic anhydride forms acetylated derivatives (e.g., 4-acetoxymethyl-3-piperidinol) .

-

Williamson ether synthesis using alkyl halides (e.g., methyl iodide) produces ethers under basic conditions (K₂CO₃, DMF) .

Key Data:

-

Reaction with benzoyl chloride (PhCOCl) in pyridine yields 93% benzoylated product .

-

Methylation with dimethyl sulfate (Me₂SO₄) requires n-BuLi as a base for deprotonation .

Nucleophilic Substitution

The piperidine nitrogen participates in SN2 reactions:

-

Alkylation with 3-phenylpropanal via reductive amination forms N-substituted derivatives .

-

Acylation with ACE-Cl (1-chloroethyl chloroformate) under reflux produces carbamate intermediates .

Stereochemical Outcome:

-

N-Alkylation favors equatorial orientation of substituents, critical for opioid antagonist activity .

Cyclization and Ring Expansion

Intramolecular reactions form complex heterocycles:

-

Aza-Michael addition constructs fused piperidine-isoquinoline systems under organocatalytic conditions .

-

Prins cyclization with aldehydes (e.g., formaldehyde) forms bicyclic ethers in BF₃-catalyzed reactions .

Case Study:

-

Reaction with cinnamaldehyde in THF at 35°C generated a benzo[e]isoquinoline derivative (78% yield), validated by X-ray crystallography .

Acid-Base Reactivity

As a hydrochloride salt, it exhibits:

-

Proton exchange in aqueous NaOH, releasing free base (pKa ~8.9 for piperidine nitrogen) .

-

Salt metathesis with silver nitrate (AgNO₃) precipitates AgCl, confirming chloride counterion.

Biochemical Interactions

While not a direct reaction, its structural motifs influence bioactivity:

Applications De Recherche Scientifique

Medicinal Chemistry

Trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride serves as a crucial building block in the development of new pharmaceuticals. Its structural properties allow for the synthesis of various therapeutic agents targeting different diseases. For instance, it has been investigated as an intermediate in synthesizing selective serotonin reuptake inhibitors (SSRIs) like paroxetine, which is used to treat depression and anxiety disorders .

Organic Synthesis

This compound is utilized in organic synthesis as a versatile intermediate. Its unique structure enables chemists to create complex molecules that are valuable for developing new drugs and agrochemicals. The compound's ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a valuable tool in synthetic chemistry.

Biological Research

In biological studies, this compound aids in understanding the interactions of piperidine derivatives with biological systems. It serves as a model compound for investigating the behavior of similar structures in biological environments, providing insights into their pharmacological properties and potential therapeutic uses .

Industrial Applications

This compound is also employed in the industrial sector for producing specialty chemicals and intermediates used in various applications, including polymers and coatings. Its role as a building block in material science contributes to advancements in polymer chemistry and related fields.

Case Studies

Recent studies have explored the applications of this compound:

- Study on Drug Development : A research team synthesized novel derivatives based on this compound, demonstrating enhanced efficacy against specific targets involved in neurodegenerative diseases. The results indicated that modifications to the hydroxymethyl group significantly affected biological activity .

- Organic Synthesis Innovations : Researchers developed new synthetic routes utilizing this compound as a key intermediate, achieving higher yields and reduced reaction times compared to traditional methods .

Mécanisme D'action

The mechanism of action of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring play crucial roles in binding to target molecules, influencing their activity and function. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to desired biological effects.

Comparaison Avec Des Composés Similaires

Trans-4-hydroxy-L-proline: A hydroxylated derivative of proline with similar structural features.

Trans-4-hydroxycyclohexylamine: Another hydroxylated compound with a cyclohexane ring structure.

Cis-4-hydroxy-L-proline: A cis isomer of trans-4-hydroxy-L-proline with different spatial arrangement.

Uniqueness: Trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride is unique due to its specific hydroxylation pattern and the presence of the piperidine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Activité Biologique

Trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride is a piperidine derivative notable for its biological activity, particularly in the context of medicinal chemistry. This compound features a hydroxymethyl group at the 4-position, which significantly influences its reactivity and interaction with biological systems. The following sections will delve into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 163.65 g/mol

The presence of hydroxyl and hydroxymethyl groups enhances its solubility and potential for interaction with various biological targets.

Neurotransmitter Interaction

This compound exhibits significant interactions with neurotransmitter systems. Research indicates that piperidine derivatives can modulate receptor activity, particularly in the central nervous system (CNS). This modulation can affect pathways related to:

- Pain perception

- Mood regulation

- Cognitive functions

Studies suggest that this compound may act as an analgesic and neuroprotective agent, similar to other piperidine derivatives .

Antimicrobial Properties

Recent investigations into piperidine derivatives have highlighted their potential antimicrobial activities. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

The biological activity of this compound is largely attributed to its ability to interact with specific receptors in the CNS. The compound's hydroxymethyl group is thought to enhance binding affinity to neurotransmitter receptors, influencing signal transduction pathways.

Target Receptors

Research indicates that this compound may target:

- Mu-opioid receptors : Associated with pain relief.

- Dopaminergic receptors : Potential implications in mood disorders.

These interactions can lead to significant pharmacological effects, making it a candidate for further drug development .

Case Studies

- Anti-Tuberculosis Activity : A study focused on related piperidine compounds identified this compound as part of a library with promising anti-tuberculosis properties. The compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL, indicating potential effectiveness against Mycobacterium tuberculosis .

- Neuroprotective Effects : In vitro studies have shown that derivatives of this compound can protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease management .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other piperidine derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| trans-4-(Hydroxymethyl)-3-piperidinol | Analgesic, Neuroprotective | Modulation of neurotransmitter receptors |

| Piperidin-4-ol | Antimicrobial | Disruption of bacterial membranes |

| Haloperidol (Piperidine derivative) | Antipsychotic | Dopamine receptor antagonism |

Propriétés

IUPAC Name |

(3R,4R)-4-(hydroxymethyl)piperidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h5-9H,1-4H2;1H/t5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOSFSLEEORCKE-IBTYICNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@H]1CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.